molecular formula C14H13N5O2S B4830400 N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide

N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B4830400
M. Wt: 315.35 g/mol
InChI Key: YLXSQMQHNJKQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide” is a complex organic compound that features a quinazolinone core and a pyrimidinylsulfanyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrimidinylsulfanyl Group: This step may involve nucleophilic substitution reactions where a pyrimidinylthiol reacts with a suitable electrophilic intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Solvents: Selection of solvents that maximize yield and purity.

    Temperature and Pressure: Control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group in the quinazolinone core.

    Substitution: Various substitution reactions can occur, especially at the pyrimidinyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: Possible use as an inhibitor for certain enzymes.

    Receptor Binding: May interact with specific biological receptors.

Medicine

    Drug Development: Potential as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Could be explored for its therapeutic effects in various diseases.

Industry

    Agriculture: Possible use in the development of agrochemicals.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it could involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by binding to receptor sites.

    Pathway Modulation: Affecting specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores.

    Pyrimidinylsulfanyl Compounds: Molecules with pyrimidinylsulfanyl groups.

Uniqueness

    Structural Features: The combination of quinazolinone and pyrimidinylsulfanyl groups may confer unique biological activities.

    Reactivity: Specific reactivity patterns due to the presence of both functional groups.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c20-11-4-1-3-10-9(11)7-17-13(18-10)19-12(21)8-22-14-15-5-2-6-16-14/h2,5-7H,1,3-4,8H2,(H,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXSQMQHNJKQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.